![molecular formula C18H14ClN5 B2663979 N-benzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 101716-06-7](/img/structure/B2663979.png)
N-benzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-benzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a compound that belongs to the class of organic compounds known as 4-benzylpiperidines . It has been studied for its potential antitubercular properties .
Synthesis Analysis
The synthesis of this compound involves the optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines . The compound was found to be an ATP-competitive inhibitor of PKBβ .Molecular Structure Analysis
The molecular structure of this compound has been studied using X-ray diffraction . The structure was found to be bound to PKB .Chemical Reactions Analysis
The compound has shown in vitro activity against the GFP reporter strain of Mycobacterium tuberculosis with MIC 90 values of 0.488–62.5 µM . It was also found to inhibit relevant molecular biomarkers in the PI3K-PKB-mTOR pathway in cells .Physical And Chemical Properties Analysis
The compound is a white powder with a melting point of 227 °C . Its 1H NMR (600 MHz, DMSO-d6) δ values are 11.80 (br s, 1H, NH, H-7), 9.42 (s, 1H, NH), 8.30 (s, 1H, H-2), 7.96 (d, J = 8.9 Hz, 2H, Ar–H), 7.38 (d, J = 8.9 Hz, 2H, Ar–H), 7.26 (dd, J = 3.5, 2.1 Hz, 1H, H-6), 6.80 (dd, J = 3.5, 1.7 Hz, 1H, H-5) .Aplicaciones Científicas De Investigación
Synthesis and Characterization :
- A study focused on the synthesis and characterization of pyrazole derivatives, including those related to N-benzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. These compounds were analyzed using techniques like FT-IR, UV–visible spectroscopy, NMR spectroscopy, mass spectroscopy, and X-ray crystallography. The biological activity of these compounds against breast cancer and microbes was also confirmed (Titi et al., 2020).
Antitumor and Antimicrobial Applications :
- Pyrazolo[1,5-a]pyrimidinies, a class to which the mentioned compound belongs, have shown significant biological activities in medicine. Studies have reported the synthesis of such derivatives and characterized them for their potential antitumor and antimicrobial activities (Xu Li-feng, 2011).
- Another research synthesized pyrimidine linked pyrazole heterocyclics and evaluated them for their insecticidal and antibacterial potential, indicating the compound's relevance in biological applications (P. P. Deohate & Kalpana A. Palaspagar, 2020).
Medicinal Chemistry and Drug Development :
- The compound has relevance in the development of adenosine receptor affinity drugs, as pyrazolo[3,4-d]pyrimidines are known to exhibit such affinity. Studies have synthesized analogues of this compound and tested them for receptor affinity, suggesting their potential in drug development (F. Harden, R. Quinn, & P. Scammells, 1991).
- Synthesis of new heterocyclic compounds, including pyrazolo[3,4-d]pyrimidine nucleosides, has been carried out, testing for their biological activity against various viruses, tumor cells, and parasites (H. Cottam et al., 1984).
Biological Evaluation for Antimicrobial and Anticancer Properties :
- Research on novel pyrazole derivatives with pyrazolo[4,3-d]-pyrimidine structures has been conducted to assess their potential as antimicrobial and anticancer agents, showcasing the compound's importance in therapeutic applications (H. Hafez, Abdel-Rhman B. A. El-Gazzar, & S. Al-Hussain, 2016).
Materials Science and Coating Applications :
- The compound and its derivatives have been investigated for their incorporation into materials like polyurethane varnish and printing ink paste, demonstrating antimicrobial properties and potentially enhancing physical and mechanical properties (H. A. El‐Wahab et al., 2015).
Mecanismo De Acción
Direcciones Futuras
The compound has shown potential as an antitumor agent, particularly due to its ability to inhibit PKB . Future research could focus on further optimizing this compound and studying its effects in more detail. It’s also worth exploring its potential applications in other diseases, given its promising properties .
Propiedades
IUPAC Name |
N-benzyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5/c19-14-6-8-15(9-7-14)24-18-16(11-23-24)17(21-12-22-18)20-10-13-4-2-1-3-5-13/h1-9,11-12H,10H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQLEZIRJKUQME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2663896.png)


![3-(2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)-6,7-dimethyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2663902.png)
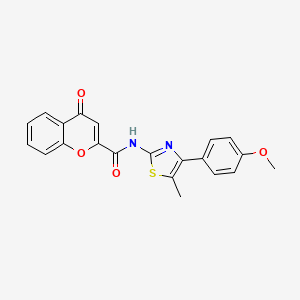
![N-(2-fluorophenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2663904.png)
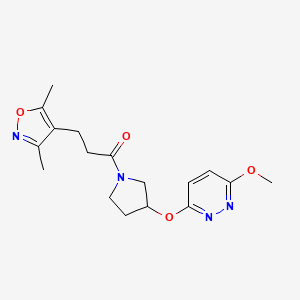

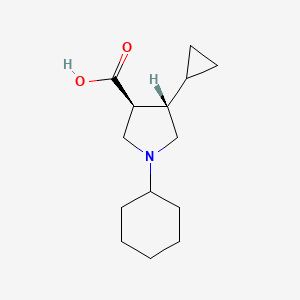
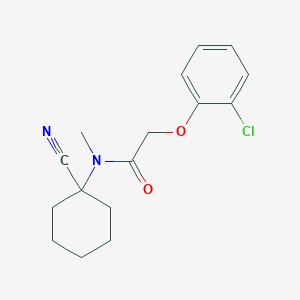

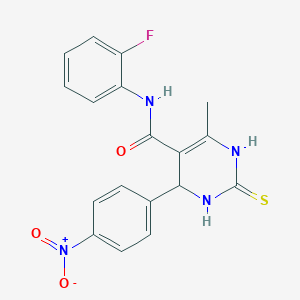
![(E)-2-(benzo[d]thiazol-2-yl)-3-(5-(2,6-dimethylmorpholino)furan-2-yl)acrylonitrile](/img/structure/B2663918.png)
![2-Ethyl-2-(([(9H-fluoren-9-ylmethoxy)carbonyl]amino)methyl)butanoic acid](/img/structure/B2663919.png)